molecular formula C13H8ClF3O B2929819 4-Chloro-2-[3-(trifluoromethyl)phenyl]phenol CAS No. 178374-37-3

4-Chloro-2-[3-(trifluoromethyl)phenyl]phenol

Cat. No.: B2929819
CAS No.: 178374-37-3
M. Wt: 272.65
InChI Key: IKLVOJWCLDVOIC-UHFFFAOYSA-N
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Description

4-Chloro-2-[3-(trifluoromethyl)phenyl]phenol is a halogenated phenolic compound featuring a chloro substituent at the para position (C4) and a 3-(trifluoromethyl)phenyl group at the ortho position (C2) of the phenol ring. The trifluoromethyl group (-CF₃) and chloro (-Cl) substituents significantly influence its physicochemical properties, such as lipophilicity, electronic distribution, and steric hindrance, which are critical for applications in pharmaceuticals, agrochemicals, or materials science.

Properties

IUPAC Name

4-chloro-2-[3-(trifluoromethyl)phenyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClF3O/c14-10-4-5-12(18)11(7-10)8-2-1-3-9(6-8)13(15,16)17/h1-7,18H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKLVOJWCLDVOIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-[3-(trifluoromethyl)phenyl]phenol typically involves the reaction of 4-chlorophenol with 3-(trifluoromethyl)benzene under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the phenol, followed by a nucleophilic aromatic substitution reaction with the trifluoromethylbenzene derivative . The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes steps for purification and isolation of the final product to ensure high purity and yield. Techniques such as crystallization, distillation, and chromatography are commonly employed in the industrial setting .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-[3-(trifluoromethyl)phenyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of substituted phenols .

Scientific Research Applications

Scientific Research Applications

4-Chloro-2-[3-(trifluoromethyl)phenyl]phenol is investigated for diverse applications, particularly in pharmaceuticals and antimicrobial and herbicidal applications.

Pharmaceuticals

  • It is used as an intermediate in synthesizing pharmaceuticals.
  • A related compound, 2-(4-Chloro-3-(trifluoromethyl)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide, has been identified as a therapeutic candidate for gastrointestinal stromal tumors .

Antimicrobial Applications

  • Studies suggest that 4-Chloro-5-fluoro-2-[3-(trifluoromethyl)phenyl]phenol may possess antimicrobial properties.
  • Its structure allows it to interact effectively with biological targets, potentially disrupting cellular processes in pathogens.
  • The presence of trifluoromethyl groups enhances its lipophilicity, which can improve its bioavailability and efficacy in biological systems. Its antimicrobial properties may be linked to its ability to disrupt cell membrane integrity or interfere with metabolic processes in microorganisms.

Herbicidal Applications

  • 4-Chloro-5-fluoro-2-[3-(trifluoromethyl)phenyl]phenol exhibits significant biological activity in herbicidal applications.

Organic Synthesis

  • 4-Chloro-5-fluoro-2-[3-(trifluoromethyl)phenyl]phenol's chemical reactivity is attributed to its phenolic hydroxyl group, enabling it to participate in reactions, making it a versatile intermediate in organic synthesis.

Other potential research areas

  • Exploring its interactions with biological systems to understand its binding to enzymes or receptors, potentially leading to the inhibition or modulation of biological pathways.

Mechanism of Action

The mechanism of action of 4-Chloro-2-[3-(trifluoromethyl)phenyl]phenol involves its interaction with specific molecular targets. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, which can affect its biological activity. The compound may interact with enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4-Chloro-2-[3-(trifluoromethyl)phenyl]phenol with key analogs, focusing on molecular structure, substituent effects, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Significance Reference
This compound C₁₃H₈ClF₃O 280.65 (estimated) -Cl (C4), -C₆H₄(CF₃)- (C2) Hypothesized use in drug design due to trifluoromethyl’s metabolic stability and lipophilicity. Inferred
4-Chloro-3-methylphenol C₇H₇ClO 142.58 -Cl (C4), -CH₃ (C3) Antimicrobial agent; used in disinfectants and preservatives .
4-Chloro-3-ethylphenol C₈H₉ClO 156.61 -Cl (C4), -CH₂CH₃ (C3) Studied for bioactivity in muscle cell Ca²⁺ regulation and contracture testing .
4-Chloro-2-(trifluoromethyl)phenol (CAS 53903-51-8) C₇H₄ClF₃O 196.56 -Cl (C4), -CF₃ (C2) Intermediate in agrochemical synthesis; high similarity to target compound .
5-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyrimidine (CAS 1025263-05-1) C₁₇H₁₀ClF₃N₂O 366.73 -Cl (C4 on phenyl), -CF₃ (C3 on phenoxy) Pharmaceutical research (e.g., kinase inhibitors) due to pyrimidine scaffold .

Key Structural and Functional Comparisons

Substituent Position and Electronic Effects: The chlorine at C4 in all analogs enhances electrophilic aromatic substitution resistance. In this compound, the electron-withdrawing -CF₃ group on the pendant phenyl ring further deactivates the phenol ring, reducing reactivity compared to methyl or ethyl substituents . Trifluoromethyl groups (-CF₃) increase lipophilicity and metabolic stability, making such compounds favorable in drug design .

Biological Activity: Chlorophenols with alkyl substituents (e.g., 4-Chloro-3-methylphenol) exhibit antimicrobial properties, while bulkier groups like -CF₃ or aryl moieties (as in the target compound) may enhance target-specific interactions, such as enzyme inhibition . 4-Chloro-3-ethylphenol has been used to study Ca²⁺ dynamics in muscle cells, suggesting halogenated phenols’ versatility in biological assays .

Biological Activity

4-Chloro-2-[3-(trifluoromethyl)phenyl]phenol is an organic compound characterized by a phenolic structure that includes both a chloro group and a trifluoromethyl group. Its molecular formula is C13H8ClF3O, with a molecular weight of approximately 287.66 g/mol. This compound has garnered attention in the scientific community due to its significant biological activity, particularly in pharmacological applications.

Chemical Structure and Properties

The unique arrangement of functional groups in this compound contributes to its chemical reactivity and biological profile. The presence of the hydroxyl group (-OH) enhances its potential for hydrogen bonding, which is crucial for interactions with biological targets.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial activity. For instance, derivatives containing trifluoromethyl groups have shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism of action often involves interference with bacterial cell wall synthesis or function.

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes linked to disease processes. For example, studies have demonstrated that similar compounds can inhibit cyclooxygenase-2 (COX-2) and lipoxygenases (LOX-5 and LOX-15), which are involved in inflammatory responses . The inhibition of these enzymes suggests potential applications in treating inflammatory diseases.

Cytotoxicity and Anticancer Activity

The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies have shown that it can induce cell death in breast cancer cells (MCF-7), indicating its potential as an anticancer agent . The IC50 values for related compounds suggest moderate activity, which warrants further investigation into their mechanisms and therapeutic potential.

Case Studies

Study Findings Reference
Antimicrobial ActivityExhibited significant antibacterial activity against MRSA.
Enzyme InhibitionModerate inhibition of COX-2 and LOX enzymes; potential anti-inflammatory properties.
CytotoxicityInduced apoptosis in MCF-7 cancer cells with promising IC50 values.

Molecular Docking Studies

Molecular docking studies have provided insights into the interaction between this compound and its biological targets. These studies reveal that the trifluoromethyl group plays a critical role in enhancing binding affinity through pi-pi stacking interactions and hydrogen bonding with key amino acid residues in target proteins . Such interactions are essential for the compound's biological efficacy.

Q & A

Q. How can environmental persistence and toxicity be assessed for this compound?

  • Methodology :
  • Degradation studies : Expose to UV light (λ = 254 nm) in aqueous solutions (pH 7.4) and monitor by HPLC. Half-life >48 hours suggests high persistence.
  • Ecotoxicology : Follow OECD Test Guideline 201 for algal growth inhibition (72-hour EC₅₀). Compare with chlorophenol toxicity thresholds .

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